N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)12-19(25)23-18-11-14(2)20-21(24-18)16-8-3-4-9-17(16)27-22(20)26/h3-11H,12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPQCYQEFRSXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Mannich base reaction with 4-hydroxy coumarin and 4-chloro-3-formyl coumarin . The reaction conditions typically include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can also be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromeno[4,3-b]pyridine Derivatives
- C319-0202 (2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide): Core: Chromeno[4,3-b]pyridine (identical to the target compound). Side Chain: 2-(dibutylamino)acetamide. Molecular weight: 395.5 g/mol (C23H29N3O3) .
- 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: Core: Chromeno[4,3-b]pyridine. Side Chain: Benzamide substituted with a 2,5-dioxopyrrolidinyl group. Key Features: The benzamide moiety introduces a larger aromatic system, which may enhance π-π stacking interactions with biological targets.
Thieno[2,3-d]pyrimidine Derivatives
- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide: Core: Thieno[2,3-d]pyrimidine (vs. chromenopyridine). Side Chain: Sulfanyl-linked acetamide with 2-methylphenyl. The 5-methylfuran group introduces steric bulk and modulates solubility (C22H20N4O3S2, MW: 476.5 g/mol) .
Side Chain Modifications
- Target Compound : The 3-methylphenyl group balances moderate lipophilicity and steric effects, favoring passive diffusion across membranes while maintaining some solubility.
- C319-0202: The dibutylamino group significantly increases hydrophobicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
- Chromeno[4,3-d]pyrimidine Derivatives (): Piperidine-substituted analogs exhibit enhanced solubility and oral bioavailability due to the basic nitrogen in the piperidine ring, as supported by computational studies .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Chromeno[4,3-b]pyridine Core: Derivatives with this core (e.g., target compound, C319-0202) are structurally optimized for kinase inhibition due to planar aromatic systems that fit into ATP-binding pockets .
- Side Chain Impact: Polar groups (e.g., dioxopyrrolidinyl in ) improve solubility but may reduce cell permeability, whereas hydrophobic groups (e.g., dibutylamino in C319-0202) enhance permeability at the cost of solubility .
- Thienopyrimidine vs.
Biological Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide is a complex heterocyclic compound belonging to the chromenopyridine family. Its unique structure comprises a chromeno[4,3-b]pyridine core fused with an acetamide group, which contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antibacterial Activity
Research indicates that compounds related to the chromenopyridine structure exhibit significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that this compound may possess similar properties due to structural similarities .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that compounds with similar structures inhibited the proliferation of cancer cell lines, including pancreatic cancer cells. The mechanism involves the modulation of specific molecular targets associated with cell growth and apoptosis .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It is believed to interact with inflammatory pathways by inhibiting enzymes involved in the inflammatory response . This property makes it a candidate for further development in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and inflammation, leading to its antibacterial and anti-inflammatory effects.
- Cell Cycle Modulation : By influencing cell cycle regulators, it can induce apoptosis in cancer cells.
- Receptor Binding : The compound may bind to specific receptors involved in disease pathways, altering their activity and downstream effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of chromenopyridine derivatives, several compounds were tested against pancreatic cancer cell lines (Panc-1, AsPC-1). Results indicated that certain derivatives exhibited significant antiproliferative activity at concentrations ranging from to , demonstrating the potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
